2-(2-methoxyphenyl)-N-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
2-(2-methoxyphenyl)-N-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structural features, including a methoxyphenyl group, a nitrophenyl group, and a dioxo-dihydro-isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalic anhydride derivative.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a methoxy-substituted benzene derivative.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through a nitration reaction, where a nitro group is introduced to the aromatic ring.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-N-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
2-(2-methoxyphenyl)-N-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-nitrophenyl isocyanate: This compound shares the methoxy and nitrophenyl groups but differs in its core structure.
(2E)-2-(4-methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid: This compound has a similar methoxyphenyl group but a different overall structure.
Uniqueness
2-(2-methoxyphenyl)-N-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of functional groups and the isoindole core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H15N3O6 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-N-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C22H15N3O6/c1-31-19-8-3-2-7-18(19)24-21(27)16-10-9-13(11-17(16)22(24)28)20(26)23-14-5-4-6-15(12-14)25(29)30/h2-12H,1H3,(H,23,26) |
InChI Key |
NQXRUPKQJUXMJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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